5-Bromo-2-pyridin-3-yl-1,3-benzoxazole

Description

Chemical Identity and Nomenclature of 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole

Systematic IUPAC Nomenclature and CAS Registry

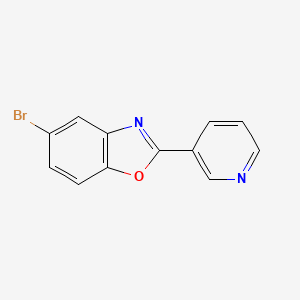

The systematic IUPAC name for this compound is 5-bromo-2-(pyridin-3-yl)-1,3-benzoxazole , derived from the parent benzoxazole structure (a fused bicyclic system comprising a benzene ring and an oxazole ring). The substituents are assigned positions based on IUPAC numbering:

- A bromine atom occupies position 5 on the benzene ring.

- A pyridin-3-yl group (a pyridine ring attached via its third carbon) is bonded to position 2 of the oxazole ring.

The CAS Registry Number for this compound is 938458-81-2 , a unique identifier used in chemical databases and regulatory documentation. Additional identifiers include:

Table 1: Key Identifiers for this compound

| Property | Value |

|---|---|

| IUPAC Name | 5-bromo-2-(pyridin-3-yl)-1,3-benzoxazole |

| CAS Registry Number | 938458-81-2 |

| Molecular Formula | C₁₂H₇BrN₂O |

| Molecular Weight | 275.10 g/mol |

| Exact Mass | 273.97363 g/mol |

| InChI Key | XXVXIUHYSJGBIB-UHFFFAOYSA-N |

Structural Isomerism and Tautomeric Forms

Structural Isomerism

Structural isomerism in this compound arises from variations in substituent placement and heterocyclic connectivity:

- Positional Isomerism :

- The bromine atom could occupy alternative positions on the benzene ring (e.g., 4-bromo or 6-bromo isomers). For example, 5-bromo-2-(5-bromopyridin-2-yl)-1,3-benzoxazole represents a positional isomer with bromine on both the benzene and pyridine rings.

- The pyridinyl group may attach to different positions of the oxazole ring (e.g., 2-pyridin-2-yl vs. 2-pyridin-4-yl).

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₇BrN₂O reflects the compound’s composition:

- Carbon (C) : 12 atoms (144.12 g/mol)

- Hydrogen (H) : 7 atoms (7.07 g/mol)

- Bromine (Br) : 1 atom (79.90 g/mol)

- Nitrogen (N) : 2 atoms (28.02 g/mol)

- Oxygen (O) : 1 atom (16.00 g/mol)

Molecular Weight Calculation:

$$

\text{Molecular Weight} = (12 \times 12.01) + (7 \times 1.01) + 79.90 + (2 \times 14.01) + 16.00 = 275.10 \, \text{g/mol}

$$

Exact Mass and Isotopic Distribution:

- Exact Mass : 273.97363 g/mol (calculated for $$ \text{C}{12}\text{H}{7}^{79}\text{BrN}_{2}\text{O} $$).

- Isotopic Pattern : Dominated by $$ ^{79}\text{Br} $$ (50.69%) and $$ ^{81}\text{Br} $$ (49.31%), resulting in a characteristic doublet in mass spectra.

Structural Descriptors:

Properties

IUPAC Name |

5-bromo-2-pyridin-3-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2O/c13-9-3-4-11-10(6-9)15-12(16-11)8-2-1-5-14-7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVXIUHYSJGBIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701296077 | |

| Record name | 5-Bromo-2-(3-pyridinyl)benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938458-81-2 | |

| Record name | 5-Bromo-2-(3-pyridinyl)benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938458-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(3-pyridinyl)benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-(3-pyridinyl)-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Key Intermediates

- 2-Amino-4-bromophenol is a crucial precursor for introducing the bromine at the 5-position of the benzoxazole ring.

- The pyridin-3-yl substituent at the 2-position can be introduced via cross-coupling reactions with appropriate pyridine boronic acids or halides.

Cyclization Using Trimethyl Orthoacetate

One reported method for preparing 5-bromo-2-methyl-1,3-benzoxazole (a close analog) involves refluxing 2-amino-4-bromophenol with trimethyl orthoacetate for 1.5 hours. This method yields the benzoxazole core with the bromine substituent intact.

| Step | Reagents & Conditions | Yield & Notes |

|---|---|---|

| Cyclization | 2-Amino-4-bromophenol + trimethyl orthoacetate, reflux 1.5 h | 1.1 g product obtained; NMR confirms structure; bromine preserved on aromatic ring |

Copper-Catalyzed Direct Arylation

An alternative method involves copper-catalyzed direct 2-arylation of benzoxazoles with aryl bromides under inert atmosphere and elevated temperature (135 °C) in DMF with K2CO3 base. This method can be adapted for coupling with pyridin-3-yl bromides to afford the target compound.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of 2-pyridin-3-yl-1,3-benzoxazole derivatives by condensing nicotinic acid with o-aminophenol in ethanol. This method offers environmentally benign conditions, shorter reaction times, and open-vessel operation avoiding high pressure risks.

Summary Table of Preparation Methods

Research Findings and Notes

- The choice of catalyst and reaction conditions significantly affects yield and selectivity. Palladium catalysts are preferred for cross-coupling due to their high efficiency and functional group tolerance.

- Microwave-assisted synthesis offers a greener alternative with reduced reaction times and solvent usage.

- Copper-catalyzed direct arylation is a promising method for late-stage functionalization but requires careful control of atmosphere and temperature.

- Preservation of the bromine substituent during synthesis is critical; reduction methods for nitro precursors must avoid debromination.

- Purification is typically achieved by column chromatography, and product identity is confirmed by NMR and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole can undergo various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

Reduction: The compound can be reduced to remove the bromine atom, resulting in a different heterocyclic structure.

Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation: Bromine oxide derivatives.

Reduction: Derivatives lacking the bromine atom.

Substitution: Alkyl or aryl substituted derivatives.

Scientific Research Applications

5-Bromo-2-pyridin-3-yl-1,3-benzoxazole has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound is used in the study of biological systems and interactions with biomolecules.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or material science.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their properties:

*Estimated based on analog data.

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (Br): Enhance thermal stability and polarizability, making the compound suitable for high-temperature applications (e.g., coatings) . Pyridinyl vs. Methyl/Ethyl Substituents: Increase lipophilicity (higher XLogP3), favoring membrane permeability in pharmaceuticals .

- Electronic Properties: Computational studies (B3LYP functional) on benzoxazole derivatives reveal that electron-withdrawing groups (e.g., Br, NO₂) lower HOMO-LUMO gaps, enhancing charge-transfer efficiency. For example, nitro-substituted analogs exhibit stronger electronic transitions than amino-substituted ones, suggesting bromine’s intermediate effect .

Material Science

- Fluorescent Brighteners: Tinopal OB CO (a bis-benzoxazole) shows bluish fluorescence due to extended conjugation. The target compound’s bromine and pyridinyl groups may redshift emission wavelengths compared to alkyl-substituted analogs .

- Optoelectronics: Nitro- and amino-substituted benzoxazoles are studied for solar cells and lasers. Bromine’s moderate electron-withdrawing effect positions this compound as a candidate for absorption tuning .

Biological Activity

5-Bromo-2-pyridin-3-yl-1,3-benzoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, including its mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound features a benzoxazole ring fused with a pyridine ring, with a bromine substituent at the 5-position. This unique structure contributes to its biological activity by enabling interactions with various molecular targets.

This compound interacts with specific enzymes and receptors, modulating their activity. The bromine atom may enhance binding affinity to target proteins, influencing biochemical pathways involved in disease processes.

Antimicrobial Activity

Research indicates that 5-bromo derivatives of benzoxazoles exhibit significant antimicrobial properties. In a study assessing the antimicrobial efficacy of benzoxazole derivatives against various pathogens, the compound demonstrated notable activity against Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of this compound

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it exhibits cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study examining the cytotoxic effects of benzoxazole derivatives:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer).

- Results : The compound showed IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate to strong cytotoxicity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Substituents at various positions on the benzoxazole ring can enhance or diminish its potency against specific targets.

Table 2: Structure-Activity Relationship Insights

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 5 | Bromine | Increased binding affinity |

| 2 | Methyl | Enhanced antimicrobial activity |

| 3 | Fluoro | Improved anticancer efficacy |

Q & A

Q. What are the most efficient synthetic routes for 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole?

Methodological Answer: The synthesis of benzoxazole derivatives often involves cyclization reactions. For this compound, a two-step approach is commonly employed:

Bromination : Introduce bromine at the 5-position of 2-pyridin-3-yl-1,3-benzoxazole using (N-bromosuccinimide) under radical conditions (e.g., AIBN as a catalyst in ) .

Cyclization : Optimize ring closure using catalysts like TiClOTf in ethanol at room temperature, which enhances reaction efficiency and reduces side products .

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation typically combines:

- X-ray crystallography : Using SHELXL for refinement to determine bond lengths/angles and confirm bromine positioning .

- Spectroscopy :

Advanced Research Questions

Q. How can contradictions in spectroscopic and crystallographic data be resolved during structural validation?

Methodological Answer: Discrepancies (e.g., bond length variations between NMR and X-ray data) require:

Multi-technique cross-validation : Pair with DFT calculations to validate electronic environments.

SHELX refinement adjustments : Modify thermal parameters or occupancy rates to reconcile crystallographic data with experimental observations .

Dynamic NMR studies : Assess conformational flexibility at elevated temperatures if tautomerism is suspected .

Example:

A 0.05 Å deviation in C-Br bond length between X-ray and DFT models may arise from crystal packing effects, resolved via Hirshfeld surface analysis .

Q. What experimental design considerations are critical for evaluating the bioactivity of this compound?

Methodological Answer:

- Assay selection : Prioritize target-specific assays (e.g., kinase inhibition or antimicrobial activity) based on structural analogs like 5,7-dichloro-1,3-benzoxazole derivatives, which show antibacterial properties .

- Control experiments : Include unsubstituted benzoxazole to isolate the bromine/pyridinyl moiety’s contribution to activity.

- Dose-response profiling : Use IC/MIC values to quantify potency, ensuring replicates to address variability (e.g., ±5% error margins) .

Q. How can computational modeling predict reactivity and regioselectivity in brominated benzoxazoles?

Methodological Answer:

- DFT calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to map electrostatic potential surfaces, identifying electron-deficient sites prone to electrophilic attack .

- Molecular docking : Simulate interactions with biological targets (e.g., proteins) to prioritize synthetic targets. For example, pyridinyl-benzoxazole hybrids show enhanced binding to DNA gyrase .

Key Insight:

The bromine atom’s inductive effect increases electrophilicity at the 4-position of the benzoxazole ring, favoring nucleophilic substitution at this site .

Q. What are the challenges in scaling up the synthesis of this compound?

Methodological Answer:

- Reaction exothermicity : Bromination with NBS requires controlled cooling (<5°C) to prevent runaway reactions.

- Purification : Column chromatography is inefficient for large batches; switch to recrystallization using ethanol/water (7:3 v/v) for >95% purity .

- Green chemistry : Replace with cyclopentyl methyl ether (CPME) to improve sustainability without compromising yield .

Q. How do structural modifications (e.g., substituent variation) impact the photophysical properties of benzoxazole derivatives?

Methodological Answer:

- Fluorescence studies : Introduce electron-donating groups (e.g., -OCH) to the pyridinyl ring to redshift emission wavelengths (e.g., from 360 nm to 410 nm) .

- Thermal stability : Bromine enhances thermal resistance (decomposition >250°C), critical for applications in optoelectronic materials .

Q. What strategies mitigate toxicity risks during handling of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.